2-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one
Description
2-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one (CAS: 325146-20-1) is a bicyclic organic compound featuring a cyclopentanone ring fused to a 3-methyl-substituted 1,2,4-oxadiazole heterocycle. Its molecular formula is C₈H₁₀N₂O₂, with a molecular weight of 166.18 g/mol .
Properties
IUPAC Name |
2-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-9-8(12-10-5)6-3-2-4-7(6)11/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOFKEDWUQNLKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of 1,2,4-oxadiazole derivatives without the need for protective groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The oxadiazole ring can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the oxadiazole ring.
Scientific Research Applications
2-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: The compound is used in the development of materials such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Effects: Replacing the cyclopentanone in the target compound with a benzaldehyde group (as in ) increases melting points (66–109°C), likely due to enhanced aromatic stacking interactions . The lack of reported data for the cyclopentanone analog suggests challenges in crystallization or stability.
- Biological Activity : The benzamide derivative () demonstrates the oxadiazole’s utility in drug design, where its rigidity and hydrogen-bonding capacity may enhance target binding .
Biological Activity
2-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one (CAS No. 1343762-75-3) is a heterocyclic compound characterized by its oxadiazole ring, which has been associated with various biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.
- Chemical Formula : C₈H₁₀N₂O₂
- Molecular Weight : 166.18 g/mol
- IUPAC Name : this compound
- PubChem CID : 63346497
Biological Activity Overview
The biological activity of compounds containing the oxadiazole moiety has been extensively studied. Research indicates that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Studies have shown that oxadiazole derivatives possess antibacterial properties against both gram-positive and gram-negative bacteria. For instance:
- In vitro studies demonstrated that certain oxadiazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 7.9 μg/mL against Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The compound has shown promising results in inhibiting the proliferation of cancer cell lines:
- Case Study : A series of oxadiazole derivatives were tested against MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) cell lines. Results indicated IC₅₀ values of 1.1 μM for MCF-7, outperforming standard chemotherapeutics like Doxorubicin .
The biological effects of this compound are attributed to its ability to interact with various biomolecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to cell death.
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
